molecular formula C10H13N B13350972 ((1S,2S)-2-Phenylcyclopropyl)methanamine

((1S,2S)-2-Phenylcyclopropyl)methanamine

Cat. No.: B13350972
M. Wt: 147.22 g/mol
InChI Key: ATTLDOZXPZCOGK-NXEZZACHSA-N
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Description

((1S,2S)-2-Phenylcyclopropyl)methanamine is a chiral amine with a cyclopropyl ring substituted with a phenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2S)-2-Phenylcyclopropyl)methanamine typically involves the cyclopropanation of styrene derivatives followed by amination. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate styrene, forming 2-phenylcyclopropane. This intermediate is then subjected to amination using reagents such as lithium aluminum hydride (LiAlH4) or other amine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, can be employed to ensure the desired stereochemistry is achieved .

Chemical Reactions Analysis

Types of Reactions

((1S,2S)-2-Phenylcyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((1S,2S)-2-Phenylcyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for specialty chemicals

Mechanism of Action

The mechanism of action of ((1S,2S)-2-Phenylcyclopropyl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The cyclopropyl ring and phenyl group contribute to its binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((1S,2S)-2-Phenylcyclopropyl)methanamine is unique due to its cyclopropyl ring, which imparts strain and reactivity, and its phenyl group, which enhances its binding interactions. These features make it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

[(1S,2S)-2-phenylcyclopropyl]methanamine

InChI

InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m1/s1

InChI Key

ATTLDOZXPZCOGK-NXEZZACHSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC=CC=C2)CN

Canonical SMILES

C1C(C1C2=CC=CC=C2)CN

Origin of Product

United States

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